Structural Differentiation: 4-Chlorobenzylsulfonyl vs. Alternative Sulfonyl Substituents and Piperazine Replacement
The target compound incorporates a 4-chlorobenzylsulfonyl group at the 6-position of the pyridazine ring, which is a privileged pharmacophore for sigma-1 receptor binding according to patent disclosures [1]. In contrast, the closest piperazine analog, 3-(4-benzylpiperazin-1-yl)-6-((4-chlorobenzyl)sulfonyl)pyridazine (CAS 1040655-13-7), replaces the piperidine ring with a piperazine ring, which may alter protonation state and hydrogen-bonding capacity at physiological pH, potentially affecting binding mode and selectivity [2]. The molecular weight of the target compound is 441.97 g/mol, whereas the piperazine analog has a molecular weight of 443.0 g/mol, reflecting the difference in ring composition . No direct head-to-head binding data are publicly available for this specific comparison.
| Evidence Dimension | Molecular weight and heterocyclic core |
|---|---|
| Target Compound Data | MW = 441.97 g/mol; piperidine core |
| Comparator Or Baseline | 3-(4-Benzylpiperazin-1-yl)-6-((4-chlorobenzyl)sulfonyl)pyridazine (CAS 1040655-13-7); MW = 443.0 g/mol; piperazine core |
| Quantified Difference | ΔMW ≈ 1.03 g/mol; replacement of piperidine CH2 with piperazine N |
| Conditions | Calculated from molecular formulas; physical property comparison |
Why This Matters
The piperidine-to-piperazine replacement alters basicity, hydrogen-bonding capacity, and potentially receptor subtype selectivity, making the compounds non-interchangeable in sigma-1 or MAO-targeted screening cascades.
- [1] Google Patents. Sigma-1 receptor ligands and uses thereof. US20230049619A1. Available at: https://patents.google.com/patent/US20230049619A1/zh View Source
- [2] MDPI. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 2024. Available at: https://www.mdpi.com/1420-3049/29/13/3158 View Source
